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Compound of Interest

Compound Name:
O-(2-Bromobenzyl)hydroxylamine

hydrochloride

CAS No.: 51572-91-9

Cat. No.: B1586815 Get Quote

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a rationally designed bifunctional

reagent of significant interest to researchers in medicinal chemistry and organic synthesis. As a

derivative of the versatile O-benzylhydroxylamine class of compounds, it provides a robust

platform for the synthesis of oximes, amides, and other nitrogen-containing scaffolds.[1] The

strategic placement of a bromine atom at the ortho position of the benzyl ring introduces a

valuable synthetic handle, enabling sequential, orthogonal chemical modifications. This unique

combination of a reactive hydroxylamine moiety and a site for cross-coupling reactions makes it

a powerful tool for constructing complex molecular architectures and for use in fragment-based

drug discovery (FBDD) and lead optimization campaigns.

This guide provides a senior application scientist's perspective on the core attributes of O-(2-
Bromobenzyl)hydroxylamine hydrochloride, detailing its synthesis, analytical validation, and

strategic applications. The protocols and insights herein are designed to be self-validating,

explaining the causal relationships behind experimental choices to ensure reproducible and

successful outcomes.

Physicochemical and Structural Properties
The fundamental properties of O-(2-Bromobenzyl)hydroxylamine hydrochloride are

summarized below. These characteristics are foundational to its handling, reactivity, and
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analytical identification. The molecular weight is identical to its isomers, such as O-(4-

Bromobenzyl)hydroxylamine hydrochloride.[2]

Property Value Source

Molecular Formula C₇H₉BrClNO [2][3]

Molecular Weight 238.51 g/mol [2][3]

IUPAC Name

O-[(2-

bromophenyl)methyl]hydroxyla

mine;hydrochloride

N/A

Appearance
Predicted: White to off-white

solid/crystals
[3][4]

Storage Conditions
Store at 0-8°C, keep dry and

cool
[4]

Synthesis and Mechanistic Rationale
The synthesis of O-alkylated hydroxylamines typically proceeds via the nucleophilic substitution

of an appropriate alkyl halide by a hydroxylamine equivalent. To prevent over-alkylation on the

nitrogen atom, a common and reliable strategy involves using a protected form of

hydroxylamine, such as N-hydroxyphthalimide. This approach ensures mono-alkylation on the

oxygen atom. The phthalimide protecting group is then efficiently removed under acidic

conditions to yield the desired hydrochloride salt.

The choice of N-hydroxyphthalimide is deliberate; it serves as an excellent hydroxylamine

surrogate. Its nitrogen is rendered non-nucleophilic by the two adjacent carbonyl groups,

directing the alkylation exclusively to the oxygen atom. The subsequent deprotection with

hydrochloric acid is a clean and high-yielding transformation that directly furnishes the stable

hydrochloride salt of the product, which is often easier to handle and purify than the free base.

Experimental Protocol: Two-Step Synthesis
Step 1: O-(2-Bromobenzyl)-N-hydroxyphthalimide Synthesis
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To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide

(DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

Stir the resulting suspension for 15 minutes to form the potassium salt of N-

hydroxyphthalimide.

Add a solution of 2-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF

dropwise to the reaction mixture.

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into ice-water.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry

under vacuum to yield the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide. The product can

be further purified by recrystallization from ethanol if necessary.

Step 2: Deprotection to O-(2-Bromobenzyl)hydroxylamine hydrochloride

Suspend the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide from Step 1 in ethanol (~0.4

M).

Add concentrated hydrochloric acid (HCl, 3-4 eq) to the suspension.

Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The phthalic acid byproduct

may precipitate out of the solution upon cooling.

Monitor the reaction by TLC until the starting material is fully consumed.

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to

maximize precipitation of the phthalic acid byproduct.

Filter off the solid byproduct and wash it with a small amount of cold ethanol.

Concentrate the filtrate under reduced pressure to obtain a solid residue.
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Triturate the residue with diethyl ether, collect the resulting solid by vacuum filtration, wash

with diethyl ether, and dry under vacuum to yield O-(2-Bromobenzyl)hydroxylamine
hydrochloride as a solid. Purity should be assessed by NMR.[5]

Step 1: O-Alkylation

Step 2: Deprotection

N-Hydroxyphthalimide

Potassium Salt

 K₂CO₃, DMF

Protected Intermediate

 2-Bromobenzyl bromide

O-(2-Bromobenzyl)hydroxylamine HCl

 Conc. HCl, EtOH, Δ

Click to download full resolution via product page

Caption: Synthetic workflow for O-(2-Bromobenzyl)hydroxylamine HCl.

Analytical Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS) provides a self-validating system for structural confirmation. While

experimental data for the specific 2-bromo isomer is not readily available in public literature, a
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reliable prediction of its NMR spectrum can be made based on the known spectra of analogues

like O-Benzylhydroxylamine hydrochloride.[6]

Predicted Spectroscopic Data:
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Technique Predicted Data
Rationale and
Interpretation

¹H NMR

δ ~11.5 (br s, 2H, -ONH₂·HCl),

δ 7.6-7.2 (m, 4H, Ar-H), δ ~5.2

(s, 2H, -CH₂-)

The broad singlet around 11.5

ppm in DMSO-d₆ is

characteristic of the acidic

ammonium protons. The

aromatic region will show a

complex multiplet for the ABCD

spin system of the 1,2-

disubstituted benzene ring.

The singlet around 5.2 ppm

corresponds to the benzylic

methylene protons, shifted

slightly downfield relative to

the unsubstituted analogue

due to the ortho-bromo

substituent's electronic

influence.[6][7]

¹³C NMR

δ ~135 (Ar-C), δ ~132 (Ar-C), δ

~130 (Ar-C), δ ~129 (Ar-C), δ

~128 (Ar-C), δ ~123 (Ar-C-Br),

δ ~75 (-CH₂-)

Six distinct aromatic carbon

signals are expected. The

carbon bearing the bromine

(C-Br) will be shifted to ~123

ppm. The benzylic carbon

signal is expected around 75

ppm.

MS (ESI+) m/z = 202.0, 204.0 [M+H]⁺

The mass spectrum should

show the molecular ion

corresponding to the free base

(C₇H₈BrNO). The

characteristic 1:1 isotopic

pattern for bromine (⁷⁹Br/⁸¹Br)

at m/z 202.0 and 204.0 would

be a definitive confirmation of

the compound's identity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.chemicalbook.com/SpectrumEN_2687-43-6_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_2086-26-2_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity, Mechanistic Pathways, and Applications
The utility of O-(2-Bromobenzyl)hydroxylamine hydrochloride stems from its two distinct

reactive sites. The primary application involves the nucleophilic hydroxylamine group, which

readily condenses with aldehydes and ketones to form stable O-benzyl oximes.[1]

Core Application: Oxime Formation
Oximes are crucial functional groups in medicinal chemistry, serving as isosteres for other

functionalities, participating in hydrogen bonding, and acting as key components in various

biologically active molecules.[8] The formation is a straightforward condensation reaction.

Protocol: General Synthesis of an O-(2-Bromobenzyl) Oxime

Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

Add O-(2-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq) and a mild base like

pyridine or sodium acetate (1.5 eq) to the solution. The base is required to neutralize the

hydrochloride salt and liberate the free hydroxylamine.

Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-12 hours.

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine,

dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude oxime

product, which can be purified by column chromatography or recrystallization.
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Aldehyde/Ketone + 
 O-(2-Bromobenzyl)hydroxylamine HCl

Free O-(2-Bromobenzyl)hydroxylamine

 in situ generation

Pyridine or NaOAc

Hemiaminal Intermediate

 Nucleophilic Attack

O-(2-Bromobenzyl) Oxime

 Dehydration (-H₂O)
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Caption: Mechanism of O-(2-Bromobenzyl) oxime formation.

Advanced Application: A Dual-Functionality Synthon
The true synthetic power of this reagent lies in the strategic presence of the ortho-bromine

atom. This feature allows for post-condensation modifications via palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A researcher can first form

the oxime linkage to a molecule of interest and then use the bromine as a handle to introduce

additional complexity, such as another aromatic ring, an alkyne, or an amine. This "build-and-

elaborate" strategy is highly efficient for rapidly generating libraries of complex molecules for

structure-activity relationship (SAR) studies.
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Phase 1: Oxime Formation

Phase 2: Elaboration

Core Molecule (R-CHO)
Initial Product

(Oxime with Br handle)

O-(2-Bromobenzyl)hydroxylamine

Final Complex Molecule

 Pd-Catalyzed
Cross-Coupling

Coupling Partner
(e.g., Boronic Acid)

Click to download full resolution via product page

Caption: "Build-and-Elaborate" strategy using the dual functionality.

Safety and Handling
As with all laboratory reagents, proper handling is paramount. O-(2-
Bromobenzyl)hydroxylamine hydrochloride should be handled in a well-ventilated fume

hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, must be worn.

Hazards: The compound is a derivative of hydroxylamine, which itself can be an irritant and

harmful if swallowed or in contact with skin.[9][10][11] Organobromine compounds can also

be irritants.

Storage: The hydrochloride salt is generally stable but can be hygroscopic. It should be

stored in a tightly sealed container in a cool, dry place.[12]

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion
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O-(2-Bromobenzyl)hydroxylamine hydrochloride is more than a simple reagent; it is a

sophisticated synthetic tool that embodies principles of modern drug design. Its dual

functionality allows for a modular and efficient approach to the synthesis of complex,

biologically relevant molecules. By providing both a reliable method for forming stable oxime

linkages and a latent site for further molecular elaboration, it offers researchers a significant

advantage in the quest for novel therapeutics. Understanding the causality behind its synthesis,

characterization, and reactivity enables scientists to deploy it with confidence and precision in

their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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